

initial scientific questions addressed by Bromodragonfly hydrochloride research

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An In-depth Technical Guide on the Core Initial Scientific Questions Addressed by **Bromo-dragonfly Hydrochloride** Research

Introduction

Bromo-dragonfly (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane), often abbreviated as BDF, is a potent synthetic psychedelic substance of the phenethylamine class. [1][2] It was first synthesized in 1998 by a team led by David E. Nichols at Purdue University.[3] [4] The initial research into **Bromo-dragonfly hydrochloride** was not aimed at creating a recreational drug, but rather to develop a powerful scientific tool to investigate the structure and function of serotonin receptors in the central nervous system.[4][5] This guide delves into the core scientific questions that drove the initial research on **Bromo-dragonfly hydrochloride**, presenting key data, experimental protocols, and visual representations of the underlying scientific concepts.

Core Scientific Questions

The foundational research on **Bromo-dragonfly hydrochloride** was centered around several key questions:

• Synthesis and Stereochemistry: Could a rigid, conformationally restricted analog of the hallucinogen DOB (4-bromo-2,5-dimethoxyamphetamine) be synthesized? A primary goal was to incorporate the methoxy groups of DOB into a fused furan ring system, creating the characteristic "dragonfly" structure.[1][5] Furthermore, researchers aimed to develop an



enantiospecific synthesis to isolate and study the individual (R) and (S) enantiomers to determine which was more pharmacologically active.[3]

- Structure-Activity Relationship (SAR): How does the rigid benzodifuran structure of Bromodragonfly influence its binding affinity and functional activity at serotonin receptors compared to more flexible phenethylamines?[5] The hypothesis was that a more rigid structure would lead to a higher affinity and potency for the target receptors.
- Pharmacological Profile at Serotonin Receptors: What is the binding affinity and functional activity of Bromo-dragonfly at various serotonin receptor subtypes, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, and 5-HT₂C)?[1][3][6] The 5-HT₂A receptor is the primary target for classic hallucinogens, and a key question was how potently Bromo-dragonfly would act at this receptor.[7][8]
- Mechanism of Action for Psychedelic Effects: What is the precise molecular mechanism by which Bromo-dragonfly exerts its potent and long-lasting psychedelic effects? This involved confirming its agonist activity at 5-HT₂A receptors and exploring other potential targets that might contribute to its unique pharmacological profile.[1][3]
- In Vivo Activity: Does Bromo-dragonfly induce behavioral effects in animal models that are predictive of hallucinogenic activity in humans? The head-twitch response (HTR) in mice is a well-established model for 5-HT₂A receptor activation.[9][10]

Data Presentation

The initial research yielded significant quantitative data on the pharmacological properties of **Bromo-dragonfly hydrochloride**.

Table 1: Receptor Binding Affinities (Ki, nM) of Bromo-

dragonfly Enantiomers

Compound	5-HT₂A	5-HT₂C	5-HT₂B
(R)-(-)-Bromo- dragonfly	0.04	0.02	0.19
(S)-(+)-Bromo- dragonfly	>1000	>1000	-



Data sourced from Nichols et al. (2001) and subsequent pharmacological profiles.[3]

Table 2: Toxicological Parameters (In Silico Prediction)

Parameter	Predicted Value	Method
Acute Toxicity (LD50, oral, rat)	718.73 mg/kg	ADMETlab
Cardiotoxicity	Notable risk of hERG channel inhibition	In silico modeling
Genotoxicity	Low likelihood of genotoxic potential	In silico modeling

These are predicted values and serve as a foundation for further experimental research.[11] [12]

Experimental Protocols

The initial scientific investigations into **Bromo-dragonfly hydrochloride** employed a range of established and novel experimental methodologies.

Enantiospecific Chemical Synthesis

The synthesis of the more active (R)-enantiomer of Bromo-dragonfly was a key achievement.

Protocol:

- A derivative of D-alanine is reacted with 2,3,6,7-tetrahydrobenzodifuran in a Friedel–Crafts acylation.
- This reaction yields an intermediate containing a β-keto moiety.
- The β-keto group is removed by treatment with triethylsilane in trifluoroacetic acid to yield the final product, (R)-(-)-Bromo-dragonfly.[3]

Radioligand Binding Assays



These assays were crucial for determining the binding affinities of Bromo-dragonfly for various serotonin receptors.

Protocol:

- Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT₂A, 5-HT₂C) are prepared.
- A specific radioligand (e.g., [3H]ketanserin for 5-HT₂A) is incubated with the cell membranes.
- Increasing concentrations of Bromo-dragonfly are added to compete with the radioligand for binding to the receptor.
- The amount of bound radioligand is measured using a scintillation counter.
- The concentration of Bromo-dragonfly that inhibits 50% of the specific radioligand binding (IC₅₀) is determined.
- The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the binding affinity.

Head-Twitch Response (HTR) in Mice

This in vivo assay is used to assess the hallucinogenic potential of substances by measuring a characteristic behavioral response mediated by 5-HT₂A receptor activation.[9][10]

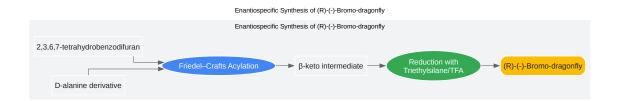
Protocol:

- Male C57BL/6J mice are used for the experiments.
- Bromo-dragonfly hydrochloride is dissolved in isotonic saline.
- Different doses of the compound are administered to the mice, typically via intraperitoneal injection.
- The mice are then placed in an observation chamber.



- The number of head twitches (rapid, rotational movements of the head) is counted for a specific period (e.g., 30 minutes).
- A dose-response curve is generated to determine the potency of the compound in inducing the head-twitch response.

Visualizations Synthesis Workflow



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Caption: Key steps in the enantiospecific synthesis of (R)-(-)-Bromo-dragonfly.

Signaling Pathway



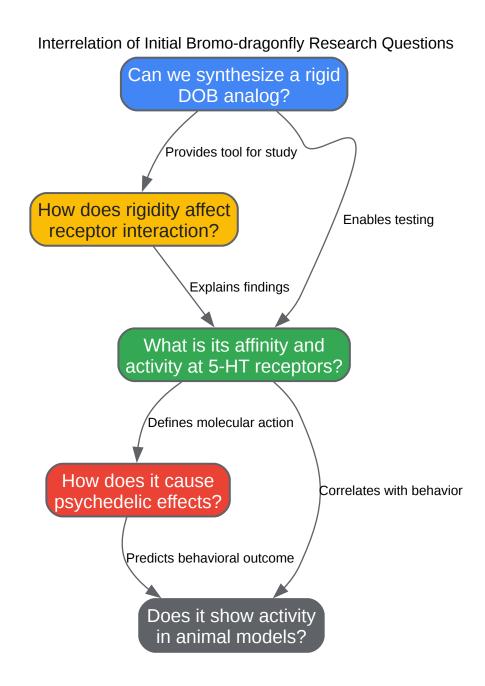
Bromo-dragonfly 5-HT2A Receptor Signaling Bromo-dragonfly 5-HT2A Receptor Signaling Bromo-dragonfly Agonist Binding 5-HT2A Receptor Activation Gq/11 protein Activation Phospholipase C (PLC) Hydrolysis PIP2 DAG IP3 Activation Stimulation Protein Kinase C (PKC) Ca²⁺ Release Cellular Response (e.g., neuronal excitation)

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Caption: Simplified signaling cascade following Bromo-dragonfly binding to the 5-HT₂A receptor.

Logical Relationships of Initial Research Questions



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Caption: Logical flow of the primary scientific inquiries in early Bromo-dragonfly research.

Conclusion

The initial scientific research on **Bromo-dragonfly hydrochloride** successfully addressed its core objectives. Researchers developed a novel and potent chemical probe that provided significant insights into the structure-activity relationships of phenethylamine hallucinogens and the function of the 5-HT₂A receptor. The findings demonstrated that constraining the molecular structure of a phenethylamine can dramatically increase its affinity and potency. While Bromodragonfly has since gained notoriety as a dangerous designer drug, its origins lie in fundamental neuropharmacological research aimed at unraveling the complexities of the serotonergic system. The initial studies laid the groundwork for understanding its profound physiological effects and the severe toxicity that can result from its misuse.[3][4][11]

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